molecular formula C25H32N2O2 B142470 1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine CAS No. 153526-67-1

1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B142470
CAS No.: 153526-67-1
M. Wt: 392.5 g/mol
InChI Key: GNEXYDKXZDQGAN-UHFFFAOYSA-N
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Description

1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene and pyridine derivatives, followed by their coupling through various chemical reactions such as alkylation, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and naphthalene moieties.

    Reduction: Reduction reactions could target the pyridine ring or the naphthalene structure.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, piperazine derivatives are often explored for their potential as pharmaceuticals. This compound could be studied for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, similar compounds have been investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine would depend on its specific biological target. It could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine: shares structural similarities with other piperazine derivatives.

    1-(2-Pyridyl)piperazine: Known for its use in various pharmacological studies.

    Naphthalene derivatives: Often studied for their aromatic properties and potential biological activities.

Uniqueness

What sets this compound apart is its unique combination of the naphthalene and pyridine moieties, which may confer distinct chemical and biological properties.

Properties

CAS No.

153526-67-1

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C25H32N2O2/c1-28-24-14-6-10-21-20(8-5-11-22(21)24)9-7-15-26-16-18-27(19-17-26)23-12-3-4-13-25(23)29-2/h3-4,6,8,10,12-14H,5,7,9,11,15-19H2,1-2H3

InChI Key

GNEXYDKXZDQGAN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC3=CCCC4=C3C=CC=C4OC

153526-67-1

Synonyms

4-(3-(1,2-dihydro-8-methoxynaphthalen-4-yl)-n-propyl)-1-(2-pyridyl)piperazine
MNPPP

Origin of Product

United States

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